2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione adheres to IUPAC rules, prioritizing the isoindole-1,3-dione core as the parent structure. The substituents are hierarchically ordered:
- Ethyl chain : A two-carbon spacer (ethyl group) links the isoindole moiety to the benzoxazole ring.
- Benzoxazole substituents : The 1,3-benzoxazol-2-yl group is substituted at the 5- and 7-positions with chlorine atoms.
The numbering begins at the isoindole nitrogen, with the ethyl group attached to position 2. The benzoxazole ring is numbered such that the oxazole oxygen (position 1) and nitrogen (position 3) flank the chlorine-substituted carbons (positions 5 and 7). This nomenclature aligns with PubChem’s computed descriptors.
Molecular Geometry and Conformational Analysis
The molecular formula C₁₇H₁₀Cl₂N₂O₃ (molecular weight: 361.18 g/mol) features:
- Bond lengths :
- Bond angles :
Conformational flexibility arises from three rotatable bonds in the ethyl linker (C–C bonds between isoindole, ethyl, and benzoxazole). Steric hindrance between the planar isoindole and benzoxazole rings restricts free rotation, favoring a staggered conformation to minimize van der Waals repulsions.
Crystallographic Data and Solid-State Arrangement
While single-crystal data for this specific compound are unavailable, analogous benzoxazole-phthalimide hybrids exhibit:
- Crystal system : Monoclinic (e.g., P2₁ space group for methyl 1,3-benzoxazole-2-carboxylate).
- Unit cell parameters :
Intermolecular interactions :
- C–H···O hydrogen bonds : Between isoindole carbonyl oxygen and benzoxazole hydrogen.
- π–π stacking : Offset stacking of aromatic rings (distance: ~3.6–3.7 Å).
Comparative Structural Analysis with Related Benzoxazole-Isoindole Hybrids
Key structural distinctions :
- Chlorine substitution : Enhances electron-withdrawing effects in the benzoxazole ring, altering electronic properties compared to unsubstituted analogs.
- Ethyl linker : Introduces conformational flexibility absent in phenylene-bridged bis-isoindoles.
- Hybrid architecture : Combines benzoxazole’s heteroaromaticity with isoindole’s rigid planar structure, distinct from benzothiazole-phthalimide hybrids (e.g., C–S vs. C–O bonds).
Tables
Table 1 : Selected bond lengths in benzoxazole-isoindole hybrids.
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| Benzoxazole C–N | 1.29 | Methyl 1,3-benzoxazole-2-carboxylate |
| Isoindole C=O | 1.21 | 2-(2-Iodophenyl)isoindoline-1,3-dione |
| Ethyl C–C | 1.54 | General alkane bonds |
Table 2 : Crystallographic parameters of analogous compounds.
Properties
IUPAC Name |
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBHVQSJDHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Alkylation: The benzoxazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Cyclization: The final step involves the cyclization of the alkylated benzoxazole with phthalic anhydride to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure.
Substitution: The dichloro groups on the benzoxazole ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.
Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 5,7-dichloro-1,3-benzoxazole , including this compound, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, certain derivatives showed promising activity against a range of bacterial strains, indicating potential for development as antimicrobial agents .
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on cancer cell lines. A study highlighted the synthesis of novel derivatives that were screened for cytotoxicity against human cancer cell lines. Some derivatives exhibited IC50 values indicating strong cytotoxic activity, suggesting that compounds related to 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione could be further explored as anticancer agents .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that certain benzoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This positions the compound as a candidate for anti-inflammatory drug development .
Photophysical Properties
The unique structure of This compound allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications opens avenues for advanced materials research.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The isoindole dione structure can also participate in hydrogen bonding and other interactions that modulate biological pathways.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Key Observations :
- The target compound’s 5,7-dichloro-benzoxazole distinguishes it from analogs with chlorine on the isoindole core (e.g., 5,6-dichloro derivatives) .
- Unlike folpet (a pesticide with a trichloromethylthio group) , the target compound’s benzoxazole may confer selectivity for biological targets.
- The ethyl linker contrasts with the ether or direct aryl linkages seen in other analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s chlorine atoms and benzoxazole ring may increase molecular polarity compared to non-halogenated analogs (e.g., Compound 16) .
- IR spectra of isoindole-1,3-dione derivatives consistently show strong C=O stretches near 1700–1780 cm⁻¹, as seen in Compounds 16 and 17a .
Biological Activity
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, featuring a benzoxazole moiety that is known for various pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
- Molecular Formula : C17H10Cl2N2O3
- Molecular Weight : 361.18 g/mol
- CAS Number : 1071369-46-4
Biological Activity Overview
Research indicates that derivatives of isoindole and benzoxazole exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzoxazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Isoindole derivatives have been noted to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are crucial in inflammatory pathways and neurotransmitter metabolism .
- Antioxidant Properties : It has been suggested that the compound can exert antioxidant effects by interacting with reactive oxygen species (ROS), potentially protecting cells from oxidative stress .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Tested Organisms/Cells | IC50 (µM) |
|---|---|---|---|
| Benzoxazole A | Antibacterial | E. coli | 25 |
| Isoindole B | Anti-inflammatory | Macrophages | 30 |
| Compound C | Antioxidant | Human fibroblasts | 40 |
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that some derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Cytotoxicity Studies
In cytotoxicity assessments, compounds related to this compound were tested on normal human dermal fibroblasts (NHDF). Results showed no cytotoxic effects at concentrations up to 90 µM, highlighting the safety profile of these compounds for further therapeutic exploration .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Step | Reactants/Conditions | Yield | Purity Analysis | Reference |
|---|---|---|---|---|
| Phthalimide formation | Phthalic anhydride + amine, 200°C, 4h | 80% | MP: 278–280°C, HPLC >98% | |
| Functionalization | Hydrazine hydrate, n-butanol, reflux, 10h | 70% | NMR, elemental analysis |
Basic: What analytical techniques are most effective for structural validation?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy: Use , , and 2D NMR (COSY, HSQC) to confirm substituent connectivity. For example, the ethyl linker between benzoxazole and isoindole-dione appears as a triplet (~δ 3.8–4.2 ppm) in NMR .
- X-ray Crystallography: Refine crystal structures using SHELX software to resolve bond lengths and angles. SHELXL is particularly effective for small-molecule refinement, even with high chlorine content (common in this compound) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reported bioactivity data for isoindole-dione derivatives?
Methodological Answer:
Discrepancies in bioactivity often arise from variations in assay design, purity, or structural analogs. Mitigation strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing). For example, derivatives with chlorine substituents showed enhanced antibacterial activity (MIC: 2–8 µg/mL vs. S. aureus) in controlled assays .
- Purity Validation: Employ HPLC (>95% purity) and elemental analysis to exclude confounding impurities.
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects systematically. For instance, replacing the benzoxazole moiety with thiazole reduced antifungal activity by 50%, highlighting the role of halogenated aromatic groups .
Advanced: What strategies improve the regioselectivity of electrophilic substitutions on the isoindole-dione core?
Methodological Answer:
Regioselectivity challenges arise due to the electron-deficient nature of the isoindole-dione ring. Proven approaches include:
- Directed Metalation: Use lithium bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions before electrophilic quenching .
- Protecting Group Strategies: Temporarily block reactive sites. For example, silyl ether protection of hydroxyl groups in analogs improved yields in nitration reactions .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states, favoring substitution at the 4-position over the 5-position in halogenation reactions .
Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase). The dichlorobenzoxazole group shows strong hydrophobic interactions in docking studies with M. tuberculosis targets .
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Chlorine atoms enhance binding affinity by forming halogen bonds with active-site residues .
- QSAR Modeling: Train models on datasets of isoindole-dione derivatives to predict logP, solubility, and IC values. Chlorine substitutions correlate with improved membrane permeability (logP ~3.5) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
- Waste Disposal: Neutralize with 10% NaOH before disposal to avoid releasing reactive intermediates.
- Spill Management: Absorb with vermiculite and treat with 5% sodium bicarbonate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
